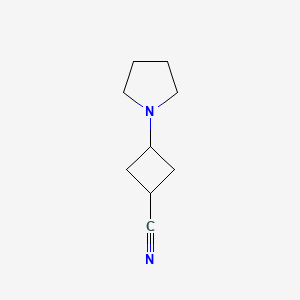

3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile

Description

3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile is a cyclobutane derivative featuring a pyrrolidine ring attached to the cyclobutane core at the 3-position, with a nitrile (-CN) functional group at the 1-position. The pyrrolidine moiety introduces basicity and conformational rigidity, while the nitrile group enhances metabolic stability and serves as a hydrogen bond acceptor. Such structural attributes make it a candidate for drug discovery, particularly in kinase inhibition and oncology therapeutics .

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-pyrrolidin-1-ylcyclobutane-1-carbonitrile |

InChI |

InChI=1S/C9H14N2/c10-7-8-5-9(6-8)11-3-1-2-4-11/h8-9H,1-6H2 |

InChI Key |

ACELYGJKDSDQRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2CC(C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile typically involves the reaction of cyclobutanecarbonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the cyclobutanecarbonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted cyclobutanecarbonitrile derivatives.

Scientific Research Applications

3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table compares 3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile with structurally related cyclobutane and pyrrolidine derivatives:

Functional Group Impact on Activity

- Pyrrolidine vs.

- Nitrile Position: The 1-cyano group in cyclobutanecarbonitriles contributes to binding affinity in kinase inhibition by forming critical hydrogen bonds with ATP-binding pockets, as seen in JAK inhibitors .

- Strained Cyclobutane vs.

Biological Activity

3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C9H14N2

- Molecular Weight: 162.22 g/mol

- CAS Number: [Not specified in the search results]

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. While detailed mechanisms remain under investigation, initial studies suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell cycle arrest and subsequent tumor cell death .

Antimicrobial Properties

Research on related pyrrolidine derivatives has demonstrated antimicrobial effects against various pathogens. These compounds often disrupt bacterial cell membranes or inhibit critical enzymatic functions, showcasing their potential as therapeutic agents against infections.

Neuroprotective Effects

Some studies suggest that pyrrolidine derivatives may possess neuroprotective properties. They could potentially modulate neurotransmitter systems or reduce oxidative stress, which are critical factors in neurodegenerative diseases .

Study 1: Antitumor Efficacy

A study evaluated the effects of a pyrrolidine-based compound on several cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers when treated with the compound over 72 hours. The concentration that caused a significant increase in apoptotic signals was identified, supporting its potential as an anticancer agent .

Study 2: Antimicrobial Activity

In vitro tests showed that a structurally similar compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of protein synthesis, making it a candidate for further development as an antibiotic.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H14N2 | Antitumor, Antimicrobial |

| Pyrrolidine Derivative A | C10H15N | Neuroprotective |

| Pyrrolidine Derivative B | C8H12N2 | Antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.